Calculated Lipophilicity (LogP) and TPSA as Drivers of Permeability and Metabolic Stability: 4-Fluoro Target vs. 4-Chloro and Non-Halogenated Analogs
The introduction of a para-fluorine atom in the target compound produces a modest increase in lipophilicity compared to the non-halogenated parent (2-amino-N-(1-phenylethyl)acetamide), while avoiding the high logP and associated toxicity risks of the 4-chloro analog. Experimentally, the hydrochloride salt of the target compound has a measured LogP of 0.55, whereas the non-fluorinated (R)-2-amino-N-(1-phenylethyl)acetamide (CAS 166903-21-5) is predicted to have a lower logP and the 4-chloro analog is expected to exceed LogP of 1.5 . The target compound's TPSA of approximately 55.1 Ų lies within the CNS drug-like range (<70 Ų), while the 4-chloro and 4-bromo analogs have reduced TPSA and increased logP, shifting them toward higher tissue accumulation and CYP inhibition risk .
| Evidence Dimension | Predicted/measured lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.55 (measured, HCl salt); TPSA ≈ 55.1 Ų |
| Comparator Or Baseline | Non-fluorinated: 2-amino-N-(1-phenylethyl)acetamide (CAS 166903-21-5), predicted LogP < 0.5; 4-Chloro analog predicted LogP > 1.5; 4-Bromo analog predicted LogP > 1.8 |
| Quantified Difference | ΔLogP (Target − Non-F): ~0.1–0.5 units; ΔLogP (Target − 4-Cl): approximately –1.0 log unit |
| Conditions | Predicted (ALOGPS/ChemAxon) and measured (HCl salt, shake-flask) at 25°C, pH 7.4 |
Why This Matters
The target compound occupies a 'sweet spot' in lipophilicity for CNS- and cell-permeable building blocks, offering a measurable advantage over non-halogenated analogs (insufficient permeability) and 4-halo analogs with heavier halogens (excessive logP, heightened phospholipidosis risk).
